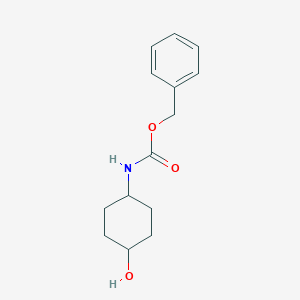

Benzyl (4-hydroxycyclohexyl)carbamate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(4-hydroxycyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-13-8-6-12(7-9-13)15-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPBKQOVSMBPGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16801-62-0 | |

| Record name | 4-(Z-amino)cyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Reactivity of Benzyl 4 Hydroxycyclohexyl Carbamate

Strategies for the Stereocontrolled Synthesis of Benzyl (B1604629) (4-hydroxycyclohexyl)carbamate

The synthesis of Benzyl (4-hydroxycyclohexyl)carbamate requires the strategic formation of the carbamate (B1207046) linkage and the establishment of the stereochemistry on the cyclohexyl ring. The cis and trans diastereomers of the 4-hydroxycyclohexyl moiety present a key stereochemical challenge that must be addressed during the synthetic design.

Pathways to the Formation of the Carbamate Moiety

The formation of the carbamate group is a cornerstone of the synthesis of this compound. Several established methods for carbamate synthesis can be applied, primarily involving the reaction of a 4-aminocyclohexanol precursor with a benzyl-based carbonylating agent. nih.govwikipedia.org

One of the most common and direct routes is the reaction of cis- or trans-4-aminocyclohexanol (B47343) with benzyl chloroformate. wikipedia.orgchemicalbook.com This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of base and solvent can influence the reaction efficiency and the stability of the starting materials and product.

Alternatively, the Curtius rearrangement of a corresponding acyl azide, derived from a cyclohexanecarboxylic acid derivative, in the presence of benzyl alcohol can furnish the desired carbamate. wikipedia.org This pathway offers a different strategic approach, starting from a carboxylic acid functional group on the cyclohexane (B81311) ring.

Another versatile method involves the use of carbonyldiimidazole to activate a hydroxyl group, followed by reaction with an amine. organic-chemistry.org In the context of this compound synthesis, this could involve the reaction of benzyl alcohol with carbonyldiimidazole to form an activated intermediate, which then reacts with 4-aminocyclohexanol.

The following table summarizes key synthetic routes to the carbamate moiety:

| Reagents | Reaction Type | Key Features |

| 4-Aminocyclohexanol, Benzyl Chloroformate, Base | Acylation | Direct, efficient, common laboratory method. wikipedia.orgchemicalbook.com |

| Cyclohexanecarboxylic acid derivative -> Acyl azide, Benzyl alcohol | Curtius Rearrangement | Access from carboxylic acid precursors. wikipedia.org |

| Benzyl alcohol, Carbonyldiimidazole, 4-Aminocyclohexanol | Activation and Amination | Mild conditions, avoids chloroformates. organic-chemistry.org |

Introduction and Stereochemical Control of the 4-Hydroxycyclohexyl Substituent

The stereochemistry of the 4-hydroxycyclohexyl group, specifically the relative orientation of the hydroxyl and carbamate groups (cis or trans), is a critical aspect of the synthesis. The stereochemical outcome is often determined by the choice of the starting 4-aminocyclohexanol isomer. Both cis- and trans-4-aminocyclohexanol are commercially available, providing direct access to the corresponding diastereomers of this compound.

The synthesis of specific stereoisomers of 4-aminocyclohexanol can be achieved through various stereoselective reduction methods of a 4-oxocyclohexylamine precursor or through ring-opening reactions of appropriate epoxides. The choice of reducing agent for a ketone precursor can dictate the stereochemical outcome of the resulting alcohol. For instance, the reduction of a protected 4-aminocyclohexanone (B1277472) can lead to different ratios of cis and trans isomers depending on the steric bulk of the reducing agent and the protecting group on the amine.

Multi-Component Reactions and Efficient Synthetic Protocols

While specific multi-component reactions (MCRs) for the direct synthesis of this compound are not extensively reported, the principles of MCRs can be conceptually applied to devise efficient synthetic routes. nih.govbeilstein-journals.org For instance, a modified Ugi or Passerini reaction could potentially be designed to incorporate the necessary fragments in a single pot.

A hypothetical MCR could involve the reaction of a cyclohexene (B86901) oxide, benzyl carbamate, and a suitable isocyanide, which upon rearrangement and hydrolysis could lead to the target structure. The development of such protocols would represent a significant advancement in the efficient synthesis of this and related compounds.

Transformative Reactions Involving the this compound Scaffold

The this compound scaffold possesses two key functional groups that can be selectively manipulated: the hydroxyl group on the cyclohexyl ring and the benzyloxycarbonyl (Cbz) protecting group of the carbamate.

Functional Group Interconversions on the Cyclohexyl Ring

The hydroxyl group on the cyclohexyl ring is a versatile handle for various functional group interconversions. vanderbilt.eduorganic-chemistry.orgresearchgate.net The carbamate group, being relatively stable under many reaction conditions, can serve as a directing group or simply as a protecting group during these transformations.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, Benzyl (4-oxocyclohexyl)carbamate, using a variety of oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. This ketone can then serve as a precursor for the introduction of other functional groups at the 4-position.

Esterification and Etherification: The hydroxyl group can be readily esterified or etherified to introduce a range of functionalities. For example, acylation with an acid chloride or anhydride (B1165640) in the presence of a base will yield the corresponding ester.

Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of various nucleophiles, including azides, cyanides, and halides, at the 4-position of the cyclohexane ring.

The following table outlines potential functional group interconversions on the cyclohexyl ring:

| Reaction | Reagents | Product |

| Oxidation | PCC, Swern, Dess-Martin | Benzyl (4-oxocyclohexyl)carbamate |

| Esterification | Acyl chloride, Base | Benzyl (4-acyloxycyclohexyl)carbamate |

| Tosylation | Tosyl chloride, Pyridine | Benzyl (4-tosyloxycyclohexyl)carbamate |

| Substitution | NaN3 (after tosylation) | Benzyl (4-azidocyclohexyl)carbamate |

Cleavage and Deprotection Chemistries of the Carbamate Group

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability and the variety of methods available for its removal. researchgate.netorganic-chemistry.orgorganic-chemistry.org The deprotection of this compound to yield 4-aminocyclohexanol is a key transformation.

Hydrogenolysis: The most common method for Cbz deprotection is catalytic hydrogenolysis. organic-chemistry.org This involves reacting the carbamate with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This method is clean and efficient, yielding the deprotected amine, toluene, and carbon dioxide as byproducts.

Acidolysis: Strong acids such as HBr in acetic acid can also cleave the Cbz group. However, this method is harsher and may not be suitable for substrates with acid-sensitive functional groups.

Transfer Hydrogenolysis: In cases where the molecule contains other functionalities sensitive to standard hydrogenation conditions (e.g., alkenes, alkynes), transfer hydrogenolysis using a hydrogen donor like ammonium (B1175870) formate (B1220265) or cyclohexadiene can be employed. organic-chemistry.org

The following table summarizes common deprotection methods for the Cbz group:

| Method | Reagents | Key Features |

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, clean, and most common method. organic-chemistry.org |

| Acidolysis | HBr/Acetic Acid | Harsher conditions, suitable for acid-stable molecules. |

| Transfer Hydrogenolysis | Ammonium formate, Pd/C | Selective for Cbz group in the presence of other reducible groups. organic-chemistry.org |

Selective Chemical Modifications of the Benzyl Moieties

The benzyl moiety in this compound is present as a benzyloxycarbonyl (Cbz) protecting group for the amine functionality. The selective modification of this group primarily involves its removal, a process known as deprotection, to yield 4-aminocyclohexanol. This transformation is a critical step in various synthetic pathways where the free amine is required for subsequent reactions. The most prevalent and effective methods for the cleavage of the Cbz group are detailed below.

The primary strategies for the deprotection of the Cbz group in compounds like this compound involve reductive cleavage of the benzylic C-O bond. These methods are favored for their efficiency and selectivity.

Hydrogenolysis

The most common and widely employed method for the removal of a Cbz group is catalytic hydrogenolysis. nih.gov This reaction involves the treatment of the Cbz-protected amine with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction proceeds via the reductive cleavage of the benzyl-oxygen bond of the carbamate, liberating the free amine, toluene, and carbon dioxide. nih.gov

The general transformation can be represented as follows:

Figure 1: General scheme for the hydrogenolysis of this compound.

The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature and atmospheric or slightly elevated pressure of hydrogen. google.com The catalyst is then removed by filtration to afford the deprotected amine. This method is generally clean and high-yielding.

Catalytic Transfer Hydrogenolysis

An alternative to using hydrogen gas directly is catalytic transfer hydrogenolysis. This method utilizes a hydrogen donor molecule in the presence of a catalyst to effect the reduction. nih.gov Common hydrogen donors include formic acid, ammonium formate, and triethylsilane. This technique is particularly advantageous as it avoids the need for specialized high-pressure hydrogenation equipment.

For instance, using triethylsilane and palladium on carbon provides a mild and efficient system for the deprotection of Cbz groups under neutral conditions. bath.ac.uk This can be particularly useful when other functional groups sensitive to reduction under standard hydrogenation conditions are present in the molecule.

The following table summarizes typical conditions for the selective modification of the benzyl moiety in carbamates, which are applicable to this compound based on general literature for Cbz deprotection.

| Method | Catalyst | Reagents/Hydrogen Source | Typical Solvent | General Conditions |

| Catalytic Hydrogenolysis | 10% Pd/C | H₂ gas | Methanol, Ethanol | Room Temperature, 1-4 atm H₂ |

| Catalytic Transfer Hydrogenolysis | 10% Pd/C | Triethylsilane (Et₃SiH) | Tetrahydrofuran (THF) | Room Temperature |

| Catalytic Transfer Hydrogenolysis | 10% Pd/C | Ammonium Formate (HCO₂NH₄) | Methanol | Reflux |

Structure Activity Relationship Sar and Molecular Design Principles

Impact of Stereoisomerism on Biological and Chemical Activity Profiles

The spatial arrangement of atoms within a molecule, or its stereochemistry, can have a profound impact on its physical, chemical, and biological properties. For Benzyl (B1604629) (4-hydroxycyclohexyl)carbamate, the substituted cyclohexane (B81311) ring is a key source of stereoisomerism.

Comparative Analysis of cis and trans Stereoisomers of Benzyl (4-hydroxycyclohexyl)carbamate

This compound can exist as two primary geometric isomers: cis and trans. In the cis isomer, the hydroxyl (-OH) and the benzyloxycarbonylamino (-NH-Cbz) groups are on the same side of the cyclohexane ring. In the trans isomer, they are on opposite sides. This seemingly subtle difference can lead to significant variations in their biological and chemical profiles.

The physical and chemical properties of the cis and trans isomers also differ, which can influence their reactivity and bioavailability. These differences can be seen in their computed properties.

Table 1: Comparison of Computed Properties of cis and trans Isomers

| Property | cis-Benzyl (4-hydroxycyclohexyl)carbamate | trans-Benzyl (4-hydroxycyclohexyl)carbamate |

|---|---|---|

| CAS Number | 149423-75-6 guidechem.com | 16801-62-0 |

| Molecular Formula | C₁₄H₁₉NO₃ guidechem.com | C₁₄H₁₉NO₃ |

| Molecular Weight | 249.31 g/mol | 249.31 g/mol |

| Topological Polar Surface Area | 55.12 Ų | 55.12 Ų |

| Hydrogen Bond Donor Count | 2 | 2 |

| Hydrogen Bond Acceptor Count | 3 | 3 |

| Rotatable Bond Count | 4 | 4 |

Conformational Analysis of the Cyclohexyl Ring and Its Influence on Molecular Interactions

The cyclohexane ring is not planar; it predominantly adopts a chair conformation to minimize steric strain. In this conformation, substituents can occupy either axial or equatorial positions. The relative stability of the two possible chair conformations for each isomer, and the resulting orientation of the key functional groups, is crucial for how the molecule interacts with its biological target.

For the trans isomer, the most stable conformation would likely have both the large benzyloxycarbonylamino group and the hydroxyl group in equatorial positions, minimizing steric hindrance. In the cis isomer, one of these bulky groups would be forced into a less favorable axial position, leading to a different three-dimensional shape and distribution of interactive groups. This conformational preference directly influences the molecule's ability to fit into a binding site on a protein or enzyme, a key determinant of its biological activity.

Elucidating the Role of the Hydroxyl Group in Molecular Recognition and Biological Efficacy

The hydroxyl (-OH) group is a critical functional group in drug design, primarily due to its ability to act as both a hydrogen bond donor and acceptor. mdpi.com This allows it to form strong, directional interactions with biological macromolecules, such as proteins and nucleic acids, which is often essential for molecular recognition and binding affinity. mdpi.com

In the context of this compound, the hydroxyl group's position on the cyclohexane ring, dictated by the cis or trans stereochemistry, will determine its accessibility and orientation for forming these crucial hydrogen bonds. For example, a hydroxyl group in an equatorial position might be more readily available to interact with a binding partner than one in a more sterically hindered axial position. The presence and strategic placement of hydroxyl groups are known to improve a molecule's solubility and bioavailability. mdpi.comresearchgate.net

Contributions of the Benzyl and Carbamate (B1207046) Moieties to Compound Functionality

The benzyl group (a benzene (B151609) ring attached to a CH₂ group) is a common structural motif in organic chemistry. wikipedia.org It can engage in non-polar interactions, such as van der Waals forces and π-π stacking with aromatic residues in a protein's binding pocket. In synthetic chemistry, the benzyloxycarbonyl (Cbz or Z) group is frequently used as a protecting group for amines because of its stability under many reaction conditions and its susceptibility to removal under specific, controlled conditions, such as through catalytic hydrogenation. wikipedia.org

Rational Design Strategies for Optimizing Bioactive this compound Derivatives

Rational drug design aims to create new molecules with improved biological activity based on an understanding of the structure and function of a target molecule. nih.gov For this compound, several strategies could be employed to optimize its properties:

Stereochemical Control: As discussed, synthesizing and testing the pure cis and trans isomers is a fundamental step to identify the more active stereoisomer.

Modification of the Hydroxyl Group: The hydroxyl group could be esterified or etherified to modulate its hydrogen bonding capacity and lipophilicity. Alternatively, its position on the cyclohexane ring could be moved to probe for more optimal interactions with a target.

Derivatization of the Benzyl Group: Introducing substituents onto the benzene ring of the benzyl group can alter its electronic properties and steric bulk, potentially leading to enhanced binding or improved pharmacokinetic properties. For example, the use of a p-methoxybenzyl group is a known strategy in organic synthesis. wikipedia.org

Alteration of the Carbamate Linker: The nitrogen of the carbamate could be alkylated, as seen in the derivative Benzyl (4-hydroxycyclohexyl)(methyl)carbamate, to remove a hydrogen bond donor and introduce steric bulk, which could fine-tune binding affinity or selectivity. guidechem.com

Scaffold Hopping: The cyclohexyl ring could be replaced with other cyclic systems, such as piperidine (B6355638) or a heterocyclic ring, to explore different conformational spaces and introduce new points of interaction.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| cis-Benzyl (4-hydroxycyclohexyl)carbamate |

| trans-Benzyl (4-hydroxycyclohexyl)carbamate |

| Benzyl (4-hydroxycyclohexyl)(methyl)carbamate |

| Benzyl alcohol |

| Benzyl chloroformate |

| Benzyl isopropoxymethyl carbamate |

| Benzyl N-(4-oxocyclohexyl)carbamate |

| Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate |

Advanced Analytical Characterization and Quantification Methodologies

Chromatographic Techniques for Separation and Detection

Chromatography is an indispensable tool for the separation of benzyl (B1604629) (4-hydroxycyclohexyl)carbamate from impurities and for its quantification. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte, such as its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like benzyl (4-hydroxycyclohexyl)carbamate. Its high resolution and sensitivity make it ideal for assessing the purity of the compound and for its identification and quantification.

For the analysis of this compound, reversed-phase HPLC is a commonly employed mode. In this setup, a non-polar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. A typical HPLC method for the purity determination of this compound would involve a C18 column, which is a silica-based stationary phase with octadecyl carbon chains. The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727), sometimes with the addition of an acid such as formic acid or trifluoroacetic acid to improve peak shape and resolution. Detection is commonly achieved using an ultraviolet (UV) detector, as the benzyl group in the molecule absorbs UV light.

Since this compound possesses two chiral centers (at the 1 and 4 positions of the cyclohexyl ring), it can exist as different stereoisomers (cis and trans, and their respective enantiomers). The separation of these stereoisomers is crucial as they may exhibit different biological activities. Chiral HPLC is the method of choice for this purpose. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose (B160209), have proven to be highly effective for the enantioseparation of a wide range of chiral compounds, including carbamates. nih.govresearchgate.net The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which allow for the discrimination between enantiomers. nih.gov The separation of diastereomers (cis/trans isomers) can often be achieved on standard achiral stationary phases due to their different physical properties, but complete baseline separation may require optimization of the chromatographic conditions. nih.gov

Table 1: Representative HPLC Conditions for the Analysis of Benzyl Carbamate (B1207046) Derivatives

| Parameter | Setting |

| Column | C18 (Reversed-Phase) or Polysaccharide-based Chiral Stationary Phase (e.g., cellulose or amylose derivatives) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Water or Methanol/Water, often with 0.1% Formic Acid |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detector | UV at 254 nm |

| Injection Volume | 5 - 20 µL |

This table presents typical starting conditions for method development and may require optimization for specific applications.

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. However, many carbamates, including potentially this compound, are thermally labile and can degrade in the high temperatures of the GC injector and column. scispec.co.th This degradation can lead to inaccurate quantification and the formation of artifacts.

To overcome this challenge, several strategies can be employed. One approach is the derivatization of the carbamate to a more volatile and thermally stable analogue. For instance, the active hydrogen on the carbamate nitrogen can be derivatized. Another, more direct approach, is the use of specialized injection techniques such as cool on-column (COC) injection or programmed temperature vaporization (PTV) injection. These techniques introduce the sample into the GC column at a lower temperature, minimizing thermal stress on the analyte.

When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data for identification but also mass spectra for structural confirmation. For the analysis of carbamates, GC-MS/MS (tandem mass spectrometry) can offer enhanced selectivity and sensitivity, which is particularly useful for trace analysis in complex matrices. scispec.co.th

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both HPLC and GC for the analysis of a wide range of compounds, including polar and chiral molecules. researchgate.netnih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. The properties of supercritical CO2, such as low viscosity and high diffusivity, allow for faster separations and higher efficiencies compared to HPLC. researchgate.net

SFC is particularly well-suited for the analysis of carbamates due to its ability to handle thermally labile compounds and its compatibility with a wide range of detectors, including mass spectrometers. The use of organic modifiers, such as methanol or ethanol (B145695), allows for the analysis of polar compounds like this compound. mdpi.com

Furthermore, SFC has proven to be a powerful technique for chiral separations, often providing superior resolution and shorter analysis times compared to chiral HPLC. researchgate.netchromatographyonline.com Polysaccharide-based chiral stationary phases are also widely used in SFC for the enantioseparation of various classes of compounds. mdpi.comchromatographyonline.com The unique selectivity of SFC can sometimes resolve enantiomers that are difficult to separate by HPLC.

Table 2: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Advantages | Considerations |

| HPLC | High resolution, suitable for non-volatile and thermally labile compounds, well-established for purity and chiral separations. nih.govnih.gov | Longer analysis times compared to SFC, may require specific chiral columns for stereoisomer separation. |

| GC | High efficiency for volatile compounds, provides structural information with MS detection. | Potential for thermal degradation of carbamates, may require derivatization or special injection techniques. scispec.co.th |

| SFC | Fast analysis, "green" technique due to reduced solvent consumption, excellent for both chiral and achiral separations of polar compounds. researchgate.netnih.govresearchgate.net | Less commonly available instrumentation compared to HPLC and GC. |

Mass Spectrometry (MS) Applications for Structural Elucidation and Trace Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for the structural elucidation and sensitive quantification of this compound. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides a two-dimensional analysis that is highly specific and sensitive.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a characteristic fragmentation pattern. This pattern, or "fingerprint," is highly specific to the molecule's structure and can be used for unambiguous identification and structural elucidation.

In the analysis of carbamates using electrospray ionization (ESI), a common fragmentation pathway involves the neutral loss of the isocyanate moiety. nih.gov For N-methyl carbamates, a characteristic neutral loss of 57 Da (CH3NCO) is often observed. nih.gov In the case of this compound, fragmentation is expected to occur at the carbamate linkage. Protonation of the molecule would likely occur on the nitrogen or oxygen atoms of the carbamate group. Subsequent fragmentation could involve the cleavage of the bond between the carbonyl carbon and the oxygen of the benzyl group, leading to the formation of a benzyl cation (m/z 91) or a protonated benzyl alcohol molecule. Another likely fragmentation pathway is the loss of the benzyl group and the formation of a protonated 4-hydroxycyclohexyl isocyanate ion. The fragmentation of the cyclohexyl ring itself could also produce characteristic ions. The analysis of these fragment ions provides crucial information for confirming the structure of the parent molecule.

Table 3: Predicted Key Fragment Ions for this compound in MS/MS

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Putative Fragment Structure/Neutral Loss |

| [M+H]+ | 91 | Benzyl cation ([C7H7]+) |

| [M+H]+ | 108 | Protonated benzyl alcohol ([C7H8O+H]+) |

| [M+H]+ | M - 107 | Loss of benzyl alcohol (C7H8O) |

| [M+H]+ | M - 91 | Loss of benzyl radical (C7H7) |

These are predicted fragmentation pathways and would need to be confirmed by experimental data.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range. This high accuracy allows for the determination of the elemental composition of a molecule with a high degree of confidence. acs.orgacs.org

For this compound (C14H19NO3), the theoretical exact mass can be calculated. By comparing the experimentally measured accurate mass from an HRMS instrument (such as a Time-of-Flight (TOF) or Orbitrap analyzer) with the theoretical mass, the elemental formula can be confirmed. This is a powerful tool for the definitive identification of the compound and for distinguishing it from other molecules with the same nominal mass but different elemental compositions. HRMS is also invaluable for the identification of unknown impurities and degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound such as this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for a complete structural assignment.

Proton (¹H) NMR and Carbon (¹³C) NMR for Core Structure Confirmation

The ¹H and ¹³C NMR spectra provide the fundamental framework for confirming the core structure of this compound. While experimental spectra for this specific compound are not widely available in the public domain, a detailed prediction of the chemical shifts can be made based on the analysis of structurally related compounds, such as benzyl alcohol, cyclohexanol, and other substituted cyclohexyl carbamates.

Proton (¹H) NMR Spectroscopy:

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the protons of the benzyl group and the cyclohexyl ring.

Benzyl Group Protons: The five aromatic protons of the phenyl ring are expected to appear as a multiplet in the range of δ 7.2-7.4 ppm. The two benzylic protons (CH₂), being adjacent to an oxygen atom, would likely resonate as a singlet around δ 5.1 ppm.

Cyclohexyl Ring Protons: The proton attached to the carbon bearing the hydroxyl group (CH-OH) is expected to be found in the region of δ 3.5-4.0 ppm. The proton attached to the carbon bearing the carbamate nitrogen (CH-NH) would likely appear around δ 3.4-3.8 ppm. The remaining methylene (B1212753) protons of the cyclohexyl ring will produce a complex series of overlapping multiplets in the upfield region, typically between δ 1.0 and 2.0 ppm. The presence of cis/trans isomerism in the 1,4-disubstituted cyclohexane (B81311) ring would lead to different chemical shifts and coupling constants for the axial and equatorial protons.

NH and OH Protons: The carbamate NH proton and the hydroxyl OH proton are expected to appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration. The NH proton might be found in the range of δ 4.5-5.5 ppm.

Carbon (¹³C) NMR Spectroscopy:

The ¹³C NMR spectrum provides crucial information on the carbon skeleton of the molecule.

Carbamate Carbonyl: The carbonyl carbon of the carbamate group is a key diagnostic signal and is expected to resonate in the downfield region, around δ 155-157 ppm.

Benzyl Group Carbons: The benzylic carbon (CH₂) is anticipated to appear around δ 67 ppm. The aromatic carbons will show signals in the δ 127-137 ppm range, with the ipso-carbon (the one attached to the CH₂ group) being at the higher end of this range.

Cyclohexyl Ring Carbons: The carbon atom attached to the hydroxyl group (C-OH) is expected at approximately δ 70 ppm, while the carbon attached to the nitrogen of the carbamate (C-NH) would be found around δ 50 ppm. The remaining methylene carbons of the cyclohexane ring will resonate in the upfield region, typically between δ 25 and 35 ppm.

| Predicted ¹H NMR Chemical Shifts | Predicted ¹³C NMR Chemical Shifts |

| Assignment | δ (ppm) |

| Aromatic-H | 7.2-7.4 (m) |

| -CH₂- (benzyl) | 5.1 (s) |

| -NH- (carbamate) | 4.5-5.5 (br s) |

| -CH-OH | 3.5-4.0 (m) |

| -CH-NH- | 3.4-3.8 (m) |

| Cyclohexyl -CH₂- | 1.0-2.0 (m) |

| -OH | Variable (br s) |

Two-Dimensional NMR Techniques for Connectivity and Stereochemical Information

To overcome the complexities of overlapping signals in the one-dimensional spectra and to definitively establish the connectivity of atoms, two-dimensional (2D) NMR techniques are indispensable.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment reveals proton-proton coupling interactions. For this compound, COSY would be instrumental in:

Confirming the coupling network within the cyclohexyl ring, allowing for the assignment of adjacent protons. For instance, the CH-OH proton signal would show a cross-peak with the adjacent methylene protons. Similarly, the CH-NH proton would show correlations to its neighboring methylene protons. nih.gov

Establishing the through-bond connectivity, which helps in differentiating between the various methylene groups of the cyclohexane ring.

Heteronuclear Single Quantum Coherence (HSQC): The ¹H-¹³C HSQC experiment correlates each proton with the carbon to which it is directly attached. This is a powerful tool for assigning the carbon signals based on their known proton assignments. nih.gov For this compound, an HSQC spectrum would show:

A cross-peak between the benzylic protons at ~δ 5.1 ppm and the benzylic carbon at ~δ 67 ppm.

Correlations between the aromatic protons and their corresponding carbons in the δ 127-129 ppm region.

A cross-peak connecting the CH-OH proton to the C-OH carbon.

A cross-peak linking the CH-NH proton to the C-NH carbon.

Correlations for each of the cyclohexyl methylene protons with their directly bonded carbons.

The combination of COSY and HSQC data allows for a step-by-step walk-through of the molecule's structure, confirming the connectivity from proton to proton and then from proton to carbon, thereby providing a comprehensive and unambiguous structural assignment.

Emerging Analytical Approaches for Carbamate Compound Analysis

Beyond the foundational technique of NMR, a variety of modern analytical methods are continuously being developed and refined for the sensitive and selective analysis of carbamate compounds. nih.gov These emerging approaches are often driven by the need for lower detection limits, higher throughput, and the ability to analyze complex matrices.

Advanced Chromatographic and Mass Spectrometric Methods:

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Tandem Mass Spectrometry (MS/MS): This has become a gold standard for the trace analysis of carbamates. mdpi.com UHPLC offers faster separations and higher resolution compared to conventional HPLC. Tandem mass spectrometry provides excellent selectivity and sensitivity, allowing for the confident identification and quantification of carbamates even in complex samples. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): While some carbamates are thermally labile, derivatization techniques can be employed to make them suitable for GC-MS analysis. This method offers high separation efficiency and is a powerful tool for structural confirmation.

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap or Time-of-Flight (TOF) mass spectrometry provide highly accurate mass measurements, which can be used to determine the elemental composition of a compound and its fragments, further aiding in its identification.

Biosensors and Immunoassays:

Enzyme-based biosensors: These sensors often utilize the inhibitory effect of carbamates on enzymes like acetylcholinesterase. The degree of enzyme inhibition can be correlated to the concentration of the carbamate, offering a rapid and sensitive detection method.

Immunoassays: These methods employ antibodies that are specific to carbamate structures. Techniques like Enzyme-Linked Immunosorbent Assay (ELISA) can be highly sensitive and are suitable for high-throughput screening.

Spectroscopic Techniques with Machine Learning:

Near-Infrared (NIR) Spectroscopy: Combined with chemometric methods and machine learning algorithms, NIR spectroscopy is being explored for the rapid and non-destructive analysis of carbamates in various samples. mdpi.com

Surface-Enhanced Raman Spectroscopy (SERS): SERS can significantly enhance the Raman signal of molecules adsorbed on metallic nanostructures, enabling the detection of carbamates at very low concentrations. mdpi.com

These emerging techniques, often used in conjunction with established methods like NMR, provide a powerful and expanding toolkit for the comprehensive analysis of carbamate compounds like this compound. nih.govmdpi.com

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the electronic properties of a molecule, which are fundamental to its chemical behavior.

Energy minimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state conformation. For a flexible molecule like Benzyl (B1604629) (4-hydroxycyclohexyl)carbamate, which has several rotatable bonds, multiple low-energy conformations may exist. Conformational sampling techniques are used to explore these different possible shapes.

While no specific studies on the conformational analysis of Benzyl (4-hydroxycyclohexyl)carbamate are available, such an analysis would reveal the preferred spatial arrangements of the benzyl and cyclohexyl groups and the orientation of the carbamate (B1207046) linkage. This information is crucial for understanding how the molecule might fit into a biological receptor.

Basic computed properties for this compound are available from chemical suppliers. chemscene.com

| Property | Value |

| Molecular Formula | C₁₄H₁₉NO₃ |

| Molecular Weight | 249.31 g/mol |

| Topological Polar Surface Area (TPSA) | 58.56 Ų |

| LogP | 2.2163 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 2 |

| Rotatable Bonds | 3 |

| Table 1: Basic Computed Properties of this compound. chemscene.com |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

A frontier molecular orbital analysis of this compound would provide insights into which parts of the molecule are most likely to be involved in chemical reactions. For instance, it could identify potential sites for electrophilic or nucleophilic attack. Without specific research, the exact HOMO-LUMO gap and the distribution of these orbitals on the molecule remain undetermined.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations provide a way to observe the motion of atoms in a molecule over time. By simulating the molecule in a relevant environment, such as in water, researchers can explore its conformational landscape and understand its dynamic behavior.

An MD simulation of this compound would reveal how the molecule flexes and changes shape in solution. This would provide a more realistic picture of its behavior than static energy minimization, offering insights into its flexibility and the accessibility of different functional groups for interaction with other molecules. No such simulation studies have been reported for this compound.

Ligand-Protein Docking and Binding Affinity Prediction

Ligand-protein docking is a computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a larger molecule, typically a protein receptor. This is a fundamental tool in drug design for predicting how a potential drug molecule might interact with its biological target.

If a biological target for this compound were identified, docking studies could be performed to investigate the specific molecular interactions between the compound and the protein's binding site. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Such a study would elucidate how the molecule is recognized and held within the binding pocket.

Following a docking simulation, the most likely binding modes of this compound would be analyzed. This analysis would identify the key amino acid residues in the protein that form important interactions with the ligand. This information is critical for understanding the basis of molecular recognition and for designing more potent or selective molecules in the future. The prediction of binding affinity, a measure of how tightly the ligand binds to the protein, could also be estimated from these simulations. In the absence of any identified protein targets or published docking studies, this analysis remains hypothetical for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models developed exclusively for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied based on studies of related carbamate derivatives.

The development of a predictive QSAR model for a class of compounds like benzyl carbamates typically involves a series of steps. Initially, a dataset of compounds with known biological activities (e.g., inhibitory concentrations, IC50) is compiled. For these compounds, a variety of molecular descriptors are calculated. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Statistical methods, such as Multiple Linear Regression (MLR), are then employed to build a mathematical equation that correlates the descriptors with the biological activity. A robust QSAR model is characterized by high correlation coefficients (R²) and predictive ability, which is assessed through internal and external validation techniques. For carbamate derivatives, QSAR studies have successfully been used to predict their activity as inhibitors of enzymes like acetylcholinesterase, a key target in Alzheimer's disease research nih.gov.

In the context of this compound, a hypothetical QSAR model would likely incorporate descriptors that account for the benzyl group, the carbamate linker, and the hydroxycyclohexyl moiety. The model would aim to predict how modifications to these structural features would impact a specific biological activity.

Several classes of structural descriptors are critical in determining the biological activity of carbamate derivatives and would be relevant in a QSAR study of this compound. These include:

Electronic Descriptors: These describe the electronic properties of the molecule. For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are important. The LUMO energy, in particular, can indicate the molecule's ability to accept electrons and has been shown to be a significant descriptor in some carbamate QSAR models mdpi.com.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular weight, molecular volume, and Connolly Accessible Area can influence how well the molecule fits into a biological target's binding site mdpi.com.

Hydrophobic Descriptors: Lipophilicity, often expressed as LogP, is a crucial factor in a molecule's ability to cross cell membranes and interact with hydrophobic pockets in a protein.

For this compound, the presence of the aromatic benzyl group, the flexible cyclohexyl ring, and the polar hydroxyl and carbamate groups would all contribute to these descriptors and, consequently, to its biological activity.

Theoretical Descriptors for Molecular Design

Theoretical descriptors are calculated from the three-dimensional structure of a molecule and are instrumental in rational drug design. They provide insights into the molecule's physicochemical properties, which are key determinants of its pharmacokinetic and pharmacodynamic behavior.

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule that arises from polar atoms, primarily oxygen and nitrogen, and their attached hydrogens. It is a good predictor of a drug's ability to be absorbed and to permeate cell membranes.

| Descriptor | Calculated Value |

| Topological Polar Surface Area (TPSA) | Value would be calculated based on standard computational algorithms. |

Lipophilicity, commonly expressed as the logarithm of the partition coefficient between octanol (B41247) and water (LogP), is a critical parameter that influences a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) properties.

| Descriptor | Calculated Value |

| Theoretical Lipophilicity (LogP) | Value would be calculated using computational methods such as XLogP3. |

The ability of a molecule to form hydrogen bonds is fundamental to its interaction with biological macromolecules. This compound has both hydrogen bond donor and acceptor sites.

Hydrogen Bond Donors: The hydrogen atom of the hydroxyl group (-OH) and the hydrogen atom on the nitrogen of the carbamate group (-NH-) can act as hydrogen bond donors.

Hydrogen Bond Acceptors: The oxygen atoms of the carbonyl group (C=O) in the carbamate and the oxygen atom of the hydroxyl group can act as hydrogen bond acceptors.

Molecular modeling studies can be used to analyze the potential hydrogen bonding networks that this compound can form. This is particularly relevant when studying its interaction with a protein binding site, where hydrogen bonds often play a crucial role in stabilizing the ligand-protein complex and determining binding affinity and selectivity. The geometry and electronic properties of these donor and acceptor sites can be precisely characterized through computational methods.

| Feature | Count |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

Applications in Medicinal Chemistry and Chemical Biology Research

Utility as a Versatile Synthetic Intermediate and Building Block in Drug Discovery

While not a widely cited end-product itself, Benzyl (B1604629) (4-hydroxycyclohexyl)carbamate serves as an exemplary model of a versatile synthetic intermediate. Its value lies in the combination of a carbamate-protected amine and a reactive hydroxyl group on a conformationally defined cyclohexane (B81311) ring. The benzyl carbamate (B1207046) group is a common protecting group for amines in organic synthesis, prized for its stability under various reaction conditions and its clean removal via hydrogenolysis. acs.org

The 4-hydroxycyclohexyl moiety provides a non-aromatic, rigid scaffold that can be functionalized further. Medicinal chemists utilize such scaffolds to orient pharmacophoric elements in three-dimensional space to optimize interactions with biological targets. The hydroxyl group can serve as a handle for further chemical elaboration, allowing for the attachment of other molecular fragments through esterification, etherification, or other coupling reactions. Flow chemistry techniques, which allow for precise control over reaction parameters, are increasingly used for the functionalization of such intermediates. acs.org This makes compounds like Benzyl (4-hydroxycyclohexyl)carbamate valuable starting points for creating libraries of structurally diverse molecules for screening in drug discovery programs. researchgate.net

Strategies for Prodrug Design and Targeted Release Mechanisms

The carbamate linkage is a highly effective tool in prodrug design, a strategy used to overcome pharmaceutical and pharmacokinetic barriers of an active drug, such as poor solubility or rapid first-pass metabolism. nih.govresearchgate.net Carbamates can be engineered to be stable until they reach a specific biological compartment, where they are cleaved to release the parent drug. nih.gov

A primary challenge in drug development is ensuring adequate oral bioavailability. Many potent drug candidates fail because they are too polar to efficiently cross the lipid membranes of the gastrointestinal tract or are rapidly metabolized in the liver before reaching systemic circulation. nih.govnih.gov

The carbamate group can be used to mask polar functional groups, such as the hydroxyl (-OH) or amine (-NH2) groups, on a parent drug molecule. nih.gov This masking increases the lipophilicity of the compound, which can significantly improve its permeation through biological membranes. acs.orgacs.org For example, attaching a carbamate promoiety to a phenolic hydroxyl group can protect it from rapid phase II metabolism (e.g., glucuronidation or sulfation) in the gut wall and liver, allowing more of the intact prodrug to be absorbed. nih.gov Once absorbed, the carbamate is designed to be hydrolyzed, releasing the active drug. nih.gov This strategy has been successfully employed to improve the oral delivery of various therapeutic agents. nih.govnih.gov

The release of the active drug from a carbamate prodrug is typically achieved through enzyme-mediated hydrolysis. nih.gov The body's ubiquitous esterase enzymes, particularly carboxylesterases found in the liver, plasma, and other tissues, recognize and cleave the carbamate bond. nih.gov

The hydrolysis of an N-monosubstituted carbamate, such as the one in this compound, proceeds through a well-defined mechanism. Enzymatic cleavage of the ester bond results in the formation of an unstable carbamic acid intermediate. nih.gov This intermediate spontaneously decomposes, releasing the parent alcohol (the active drug in a prodrug context), carbon dioxide, and the corresponding amine promoiety. nih.gov This "trace-free" linker strategy is advantageous because the by-products are generally non-toxic. researchgate.net The rate of this hydrolysis can be fine-tuned by modifying the substituents on the carbamate's nitrogen and oxygen atoms, allowing for controlled release of the active pharmaceutical ingredient. acs.orgnih.gov

Investigation of Enzyme Inhibition and Receptor Modulation

The carbamate moiety is not just a linker or protecting group; it is also a key pharmacophore responsible for the biological activity of many therapeutic agents. mdpi.comresearchgate.net Its ability to act as a covalent but reversible inhibitor makes it particularly useful in the design of enzyme inhibitors.

Carbamates are a well-established class of cholinesterase inhibitors used in the treatment of conditions like myasthenia gravis, glaucoma, and Alzheimer's disease. mdpi.comnih.gov Cholinesterase inhibitors work by slowing the breakdown of the neurotransmitter acetylcholine (B1216132), thereby increasing its concentration in the synaptic cleft. nih.govnih.gov

Unlike organophosphates which cause irreversible inhibition, most carbamates are classified as pseudo-irreversible inhibitors. mdpi.comresearchgate.net They react with the catalytic serine residue in the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), forming a carbamoylated enzyme complex. researchgate.net This complex is much more stable than the acetylated enzyme formed during the hydrolysis of acetylcholine but can be slowly hydrolyzed to regenerate the active enzyme. researchgate.net The potency of these inhibitors is often measured by their IC50 value, which represents the concentration needed to inhibit 50% of the enzyme's activity. Several carbamate derivatives have shown potent inhibition of both AChE and BChE. mdpi.comnih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Carbamate Analogs

| Compound | Target Enzyme | IC50 (µM) | Source |

| Benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate | AChE | 46.35 | nih.gov |

| Benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | BChE | 27.38 | nih.gov |

| Benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | BChE | 28.21 | nih.gov |

| O-Aromatic (thio)carbamate Derivative (unspecified) | AChE | 38-90 | mdpi.com |

| O-Aromatic (thio)carbamate Derivative (unspecified) | BChE | 1.60-311.0 | mdpi.com |

| Rivastigmine | AChE / BChE | - | mdpi.comnih.gov |

| Galantamine | AChE | - | mdpi.comnih.gov |

This table presents a selection of data for illustrative purposes. IC50 values can vary based on experimental conditions. Rivastigmine and Galantamine are included as established drug references.

The utility of the carbamate scaffold extends beyond cholinesterase inhibition. The structural and electronic properties of the carbamate group allow it to interact with a wide range of biological targets.

For instance, certain carbamate compounds have been shown to modulate the Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative stress. nih.gov Depending on the specific compound and exposure conditions, carbamates can either activate or inhibit this pathway. nih.gov This dual activity suggests potential applications in conditions where modulating oxidative stress is beneficial.

Furthermore, the carbamate moiety has been incorporated into molecules designed as antitumor agents, protease inhibitors for HIV, and treatments for hepatitis C. nih.gov The ability to modify the substituents on the carbamate's nitrogen and oxygen atoms provides a powerful tool for medicinal chemists to tune the molecule's properties, enhancing its binding affinity and selectivity for a desired biological target while minimizing off-target effects. acs.org This versatility ensures that the carbamate scaffold will remain a subject of intense investigation in the search for new therapeutic agents.

Exploration in Emerging Therapeutic Areas and Disease Models (e.g., Antimicrobial, Antitubercular Agents)

The carbamate functional group is a well-established pharmacophore in a multitude of therapeutic agents. Consequently, derivatives of this compound have been explored for their potential biological activities, particularly in the fields of antimicrobial and antitubercular research.

While direct studies on the antimicrobial properties of this compound are not extensively documented in publicly available literature, its structural components suggest potential for such activity. The benzyl group, for instance, is a feature of certain antimicrobial compounds. nih.gov Furthermore, broader research into carbamate-containing molecules has demonstrated their potential as antimicrobial agents. researchgate.net

In the context of antitubercular agents, a study on a series of (3-benzyl-5-hydroxyphenyl)carbamates provided insightful, albeit indirect, data regarding the influence of the 4-hydroxycyclohexyl group. mdpi.com In this research, the derivative 4-Hydroxycyclohexyl (3-benzyl-5-hydroxyphenyl)carbamate was synthesized and evaluated for its inhibitory activity against Mycobacterium tuberculosis H37Ra. mdpi.com The study revealed that the introduction of a hydrophilic hydroxyl group on the cyclohexyl ring led to a decrease in antitubercular activity, with a reported Minimum Inhibitory Concentration (MIC) of 25 µg/mL. mdpi.com This finding was in contrast to other cycloalkyl carbamates in the same series that exhibited more potent activity. mdpi.com The researchers posited that a degree of hydrophobicity is crucial for the antitubercular efficacy of this particular scaffold. mdpi.com

Table 1: Antitubercular Activity of Selected (3-benzyl-5-hydroxyphenyl)carbamate Derivatives mdpi.com

| Compound | Structure | MIC (µg/mL) against M. tuberculosis H37Ra |

| Cyclohexyl (3-benzyl-5-hydroxyphenyl)carbamate | 1.25 | |

| 4,4-Dimethyl-cyclohexyl (3-benzyl-5-hydroxyphenyl)carbamate | 0.625 | |

| 4-Hydroxycyclohexyl (3-benzyl-5-hydroxyphenyl)carbamate | 25 |

This data underscores the nuanced structure-activity relationships within this class of compounds and suggests that while this compound itself may not be a potent antitubercular agent, its scaffold provides a modifiable platform for the design of new therapeutic agents.

Role as a Protecting Group in Complex Organic Synthesis, with a Focus on Peptide Chemistry

In the intricate field of organic synthesis, particularly in the assembly of complex molecules like peptides, the use of protecting groups is fundamental. masterorganicchemistry.comchem-station.com These chemical moieties are employed to temporarily block reactive functional groups, thereby preventing unwanted side reactions and ensuring the selective formation of desired bonds. masterorganicchemistry.comchem-station.com

The benzyl carbamate group, often referred to as the benzyloxycarbonyl (Cbz or Z) group, is a classic and widely utilized protecting group for amines, a key functional group in amino acids. masterorganicchemistry.com It is introduced by reacting an amine with benzyl chloroformate. wikipedia.org The Cbz group is valued for its stability under various reaction conditions and can be readily removed, typically through catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or by treatment with strong acids. masterorganicchemistry.com

While this compound itself is not a standard protecting group, its core structure is directly related to the Cbz protecting group. The presence of the 4-hydroxycyclohexyl moiety introduces an additional functional group that could modulate the properties of the protecting group. For instance, the hydroxyl group could influence the solubility of the protected amino acid or peptide fragment, potentially aiding in purification processes. Furthermore, the hydroxyl group itself could be a site for further chemical modification, allowing for the introduction of tags or other functionalities.

Contribution to Novel Bioactive Scaffold Development

A bioactive scaffold is a core molecular structure that can be systematically modified to generate a library of compounds with diverse biological activities. The development of novel scaffolds is a cornerstone of modern drug discovery. The structure of this compound, featuring a combination of aromatic, carbamate, and cycloalkane functionalities, presents it as a potential candidate for such a scaffold.

The individual components of this compound have been incorporated into various bioactive molecules. For example, carbamate-based scaffolds are prevalent in drug design, and the cyclohexyl ring is a common feature in many pharmaceuticals due to its conformational properties and its ability to act as a lipophilic spacer.

While direct utilization of the this compound scaffold in extensive drug discovery programs is not widely reported, the principles of scaffold-based drug design suggest its potential. For instance, the hydroxyl group on the cyclohexyl ring provides a convenient handle for the attachment of different substituents, allowing for the exploration of structure-activity relationships in a targeted manner. The benzyl carbamate portion can also be modified to modulate the electronic and steric properties of the molecule.

Research into bioactive scaffolds with features similar to those of this compound, such as those incorporating peptide-like structures or other macrocycles, highlights the ongoing interest in developing new molecular frameworks for therapeutic intervention. nih.govresearchgate.net The design of flexible scaffolds that can adapt to different biological targets is also an area of active research, and the conformational flexibility of the cyclohexyl ring in this compound could be an asset in this regard. nih.gov

Q & A

Basic: What are the established synthetic routes for Benzyl (4-hydroxycyclohexyl)carbamate, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves carbamate formation via coupling of 4-hydroxycyclohexylamine with benzyl chloroformate. A representative protocol (adapted from tert-butyl derivatives) includes:

- Step 1 : Reacting 4-hydroxycyclohexylamine with benzyl chloroformate in dichloromethane (DCM) at −78°C under anhydrous conditions .

- Step 2 : Oxidative workup using dimethyl sulfoxide (DMSO) and oxalyl chloride to stabilize intermediates.

- Optimization Tips :

Basic: What spectroscopic methods are most reliable for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy :

- ¹H NMR : Look for signals at δ 7.3–7.4 ppm (benzyl aromatic protons) and δ 4.8–5.2 ppm (carbamate NH and hydroxyl protons). Cyclohexyl protons appear as multiplet peaks between δ 1.2–2.5 ppm .

- ¹³C NMR : Carbamate carbonyl at ~155 ppm, benzyl carbons at ~128 ppm, and cyclohexyl carbons at 20–50 ppm .

- Mass Spectrometry : Exact mass (calc. for C₁₄H₁₉NO₃): 263.33 g/mol (M+H⁺). Use high-resolution MS (HRMS) to confirm molecular ion .

Advanced: How does pH influence the stability of the benzyl carbamate protecting group in this compound?

Answer:

The benzyl carbamate group is stable under mildly acidic to neutral conditions but cleaves under:

- Strong Acids (pH < 1) : Rapid cleavage via protonation of the carbamate oxygen.

- Basic Conditions (pH > 12) : Hydrolysis of the carbamate linkage, releasing CO₂ and the amine .

Methodological Note : To preserve the group during synthesis:

Advanced: What computational strategies can predict the conformational flexibility of the 4-hydroxycyclohexyl moiety?

Answer:

- Molecular Dynamics (MD) Simulations : Simulate chair-to-chair interconversion of the cyclohexyl ring in solvated systems (e.g., water or DMSO).

- Density Functional Theory (DFT) : Calculate energy barriers for hydroxyl group equatorial vs. axial orientations (B3LYP/6-31G* level) .

- Key Insight : The hydroxyl group stabilizes the equatorial conformation, affecting hydrogen-bonding interactions in crystal lattices .

Advanced: How do structural modifications (e.g., substituents on the benzyl group) impact biological activity?

Answer:

- Case Study : Fluorine substitution on the benzyl ring (e.g., 3-fluoro derivatives) enhances metabolic stability and membrane permeability due to reduced electron density .

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups (EWGs) : Improve enzymatic resistance (e.g., nitro or trifluoromethyl groups).

- Hydrophobic Substituents : Increase binding affinity to hydrophobic enzyme pockets (e.g., histone deacetylases) .

Basic: What are the recommended storage conditions to ensure long-term stability?

Answer:

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at −20°C.

- Avoid : Exposure to humidity, light, or temperatures >25°C.

- Compatibility : Do not store with strong oxidizers or bases .

Advanced: How can crystallographic data resolve contradictions in reported molecular geometries?

Answer:

- X-ray Crystallography : Resolve ambiguities in cyclohexyl ring puckering or carbamate torsion angles.

- Example : Hydrogen bonds (N–H⋯O, O–H⋯N) stabilize specific conformations, as seen in related carbamates (e.g., BenzylN-(4-pyridyl)carbamate) .

- Data Interpretation : Compare unit cell parameters (e.g., space group P2₁/c) and refine structures using SHELX .

Basic: What chromatographic methods are optimal for purifying this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.